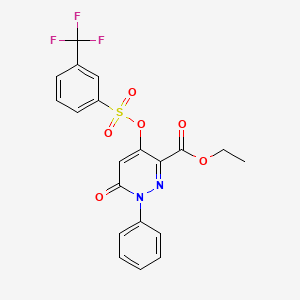
Ethyl 6-oxo-1-phenyl-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-oxo-1-phenyl-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H15F3N2O6S and its molecular weight is 468.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 6-oxo-1-phenyl-4-(((3-(trifluoromethyl)phenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate represents a class of compounds with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Pyridazine ring : A five-membered ring containing two nitrogen atoms.
- Trifluoromethyl group : Enhances metabolic stability and bioavailability.
- Ethyl ester functional group : Contributes to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15F3N2O6S |
| Molecular Weight | 468.4 g/mol |
| CAS Number | 899728-57-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and various amines for substitution reactions. Advanced techniques like continuous flow reactors may optimize yields and purities.
Anti-inflammatory Potential
Preliminary studies indicate that the compound may exhibit anti-inflammatory properties. Similar compounds have shown effectiveness in reducing inflammatory markers in both in vitro cell-based assays and in vivo animal models. The mechanism of action is hypothesized to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Antimicrobial Activity
Research into related compounds suggests potential antimicrobial activity. For instance, derivatives with similar structures have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive strains. The presence of the trifluoromethyl group may enhance the compound's antibacterial profile by improving its interaction with microbial targets .
Cancer Research
The compound's structural characteristics position it as a candidate for cancer research. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines, including liver and colon cancer cells. Ongoing investigations aim to elucidate specific interactions with cellular signaling pathways that could lead to therapeutic applications in oncology .
Despite the promising biological activities, detailed mechanisms of action for this compound remain largely unexplored. However, it is suggested that the compound may interact with enzymes involved in metabolic pathways or cellular signaling processes, similar to other compounds within its class .
Case Studies
Several case studies highlight the potential applications of this compound:
- Anti-inflammatory Studies : In vitro assays demonstrated a reduction in inflammatory markers when treated with related compounds, supporting further exploration of this compound's effects on inflammation.
- Antimicrobial Efficacy : Compounds structurally related to this compound were found to inhibit the growth of various bacterial strains, indicating a possible pathway for developing new antimicrobial agents.
- Cancer Cell Line Testing : Initial tests on cancer cell lines showed cytotoxicity, warranting further investigation into its potential as an anticancer drug.
属性
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-[3-(trifluoromethyl)phenyl]sulfonyloxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O6S/c1-2-30-19(27)18-16(12-17(26)25(24-18)14-8-4-3-5-9-14)31-32(28,29)15-10-6-7-13(11-15)20(21,22)23/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFQAMBTPJHDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














